Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogenous heterocyclic compound featuring a fused triazole-pyrimidine core. Its structure includes:
- Ethyl carboxylate at position 6, which enhances lipophilicity and metabolic stability compared to carboxylic acids.
- Methoxymethyl substituent at position 2, providing steric bulk and moderate polarity due to the ether linkage.
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, known for diverse pharmacological activities, including antiviral, antitumor, and antimicrobial effects . Its synthesis typically involves condensation reactions of 3-amino-1,2,4-triazole with ethyl acetoacetate derivatives, followed by functionalization at positions 2 and 7 .
Properties
IUPAC Name |
ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-3-18-9(16)6-4-12-10-13-7(5-17-2)14-15(10)8(6)11/h4H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIVFAMZCVAPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)COC)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl 2-(methoxymethyl)-3-oxobutanoate under specific reaction conditions . The reaction typically requires a catalyst and is carried out under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H13N5O3
- Molar Mass : 251.24 g/mol
- CAS Number : 1030419-79-4
- Structure : EAMTP features a triazole and pyrimidine ring system, which are significant scaffolds in drug design.
Biological Applications
EAMTP has been investigated for its biological properties, particularly in the following areas:
Anti-inflammatory Activity
EAMTP has shown promise in inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also reduces the activation of nuclear factor-κB (NF-κB), a key player in inflammatory responses. These properties suggest its potential use in treating inflammatory diseases .
Anticancer Properties
Research indicates that EAMTP exhibits significant anticancer activity against various cancer cell lines, including lung, liver, and leukemia cells. Mechanisms of action include:
Antimicrobial Effects
Emerging studies suggest EAMTP may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .
Synthesis and Characterization
EAMTP is synthesized through a multi-step process involving various chemical reactions:
- Reaction of 4-amino-1,2,4-triazole-3-carboxylic acid with ethyl oxalyl chloride.
- Addition of 2-(methoxymethyl)-4-nitrophenol.
- Reduction of the nitro group to form an intermediate.
- Cyclization with cyanoacetic acid to yield EAMTP .
Characterization techniques used include:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass spectrometry
- Infrared spectroscopy
- X-ray crystallography
Toxicity and Safety
While EAMTP shows potential therapeutic benefits, its safety profile is essential for further development. Preliminary studies indicate that it has a moderate toxicity level; however, comprehensive toxicity assessments are required to establish safety for human use .
Current Research Trends
Recent studies focus on:
Mechanism of Action
The mechanism of action of Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with nucleic acid synthesis, which contributes to its antimicrobial and anticancer activities . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with DNA and RNA polymerases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Physicochemical Properties
Biological Activity
Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 1030419-79-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
- Molecular Formula : C10H13N5O3
- Molecular Weight : 251.24 g/mol
- Structural Characteristics : The compound features a triazole ring fused with a pyrimidine structure, which is crucial for its biological activity.
Antitumor Activity
Research has demonstrated that triazolopyrimidine derivatives exhibit significant antitumor activity. For instance, a study evaluated various synthesized triazolopyrimidines and reported their antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound this compound was included in a broader analysis of similar compounds where it showed promising results.
Table 1: Antiproliferative Activity of Triazolopyrimidine Compounds
| Compound ID | IC50 (µM) MDA-MB-231 | IC50 (µM) MCF-7 |
|---|---|---|
| 4c | 17.83 ± 2 | 20.33 ± 1.7 |
| 4j | 23.97 ± 2.7 | 19.73 ± 1.5 |
| This compound | TBD | TBD |
Note: Exact IC50 values for this compound are yet to be determined in specific studies.
The biological activity of triazolopyrimidines is often attributed to their ability to interfere with cellular processes such as DNA synthesis and cell division. These compounds may act by inhibiting specific enzymes involved in these processes or by inducing apoptosis in cancer cells.
Other Biological Activities
In addition to antitumor properties, triazolopyrimidine derivatives have shown potential in other therapeutic areas:
- Antimicrobial Activity : Some derivatives have been found effective against various bacterial strains.
- Anti-inflammatory Effects : Certain compounds within this class have demonstrated the ability to modulate inflammatory pathways.
Study on Antitumor Activity
A recent study focused on synthesizing new triazolopyrimidine derivatives and evaluating their biological activities. The results indicated that several compounds exhibited significant cytotoxic effects against cancer cell lines. The study utilized the MTT assay to measure cell viability and reported that the derivatives displayed better performance than standard chemotherapeutic agents like Cisplatin.
Pharmacological Evaluation
Another investigation assessed the pharmacokinetics and safety profile of triazolopyrimidine compounds in animal models. The findings suggested favorable absorption and distribution characteristics, along with a manageable safety profile at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
